molecular formula C11H11ClN2O2 B8448080 ethyl 7-amino-6-chloro-1H-indole-2-carboxylate

ethyl 7-amino-6-chloro-1H-indole-2-carboxylate

Cat. No.: B8448080
M. Wt: 238.67 g/mol
InChI Key: QTOOFNCMYSGQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-amino-6-chloro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 7-amino-6-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2,13H2,1H3

InChI Key

QTOOFNCMYSGQCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 7-amino-1H-indole-2-carboxylate (2.30 g), N-chlorosuccinimide (1.40 g) and N,N-dimethylformamide (10 ml) was stirred overnight at room temperature. Water was added to the reaction mixture, and the resulting crystals were collected by filtration, washed with water, and dried. The obtained crystals were subjected to silica gel column chromatography to give the title compound (1.59 g, yield 63%) as pale-yellow crystals from a fraction eluted with ethyl acetate-hexane (2:3, volume ratio). melting point 217-218° C. (decomposition).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

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